2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a quinoline core substituted with a pyrrolidin-1-ylsulfonyl group and a sulfanyl group
Properties
Molecular Formula |
C25H29N3O3S2 |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O3S2/c1-16-11-18(3)25(19(4)12-16)27-23(29)15-32-24-13-17(2)21-14-20(7-8-22(21)26-24)33(30,31)28-9-5-6-10-28/h7-8,11-14H,5-6,9-10,15H2,1-4H3,(H,27,29) |
InChI Key |
MSNWEGOZJFMXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the sulfonylation of the quinoline core using pyrrolidine and a sulfonyl chloride reagent under basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Acetamide Formation: The final step involves the acylation of the quinoline derivative with 2,4,6-trimethylphenylacetyl chloride under basic conditions.
Chemical Reactions Analysis
2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidin-1-ylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonyl group is known to interact with protein targets, potentially inhibiting their function. The quinoline core can intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar compounds include:
2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide: This compound is unique due to its specific substitution pattern and the presence of both a pyrrolidin-1-ylsulfonyl group and a sulfanyl group.
Quinoline Derivatives: Other quinoline derivatives may lack the pyrrolidin-1-ylsulfonyl group or have different substitution patterns, leading to different biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different core structures may have different pharmacological profiles.
This article provides a comprehensive overview of 2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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